molecular formula C13H13N3O3 B2526607 5-(anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 23069-97-8

5-(anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2526607
CAS No.: 23069-97-8
M. Wt: 259.265
InChI Key: WPCVHHSAEDIHHW-UHFFFAOYSA-N
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Description

5-(Anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbituric acid derivative characterized by a pyrimidinetrione core substituted with an anilinomethylene group at position 5 and methyl groups at positions 1 and 3. Its reactivity stems from the conjugated enamine system, enabling diverse chemical modifications at the methylene position .

Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(phenyliminomethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-15-11(17)10(12(18)16(2)13(15)19)8-14-9-6-4-3-5-7-9/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBQQBVJYYYHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23069-97-8
Record name 5-(ANILINOMETHYLENE)-1,3-DIMETHYLBARBITURIC ACID
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-(Anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (ADMP) is a synthetic organic compound notable for its unique pyrimidine structure. This compound has garnered interest in medicinal chemistry due to its structural similarities to barbituric acid derivatives, which are known for their diverse pharmacological activities. This article explores the biological activity of ADMP, including its synthesis, potential pharmacological effects, and relevant case studies.

Chemical Structure and Properties

ADMP features a pyrimidinetrione core characterized by nitrogen atoms at positions 1 and 3 and carbonyl groups at positions 2, 4, and 6. The anilinomethylene group at position 5 enhances its chemical properties and potential biological activities. The molecular formula of ADMP is C13H13N3O3C_{13}H_{13}N_3O_3, with a molecular weight of approximately 259.26 g/mol.

Synthesis

The synthesis of ADMP typically involves the reaction of an appropriate aniline derivative with a dimethyl pyrimidinetrione precursor. Various methods have been explored to optimize yield and purity, often utilizing techniques such as reflux conditions or microwave-assisted synthesis.

Anticancer Potential

Pyrimidine derivatives are frequently studied for their anticancer properties. Compounds like 5-Fluorouracil serve as established examples in cancer therapy. Preliminary data suggest that ADMP may possess similar anticancer effects due to its structural characteristics; however, comprehensive studies are required to elucidate its efficacy and mechanism of action.

Case Studies

  • Synthesis and Characterization : A study published in 2012 detailed the synthesis of ADMP and characterized it using NMR and IR spectroscopy. This foundational research highlights the compound's unique structural features but calls for additional studies to explore its biological implications further.
  • Comparative Analysis : A comparative analysis with other pyrimidine derivatives indicates that while compounds like 2,4-Diamino-6-methylpyrimidine exhibit clear antimicrobial activity, the specific biological activity of ADMP remains underexplored. Future research should focus on in vitro and in vivo studies to determine its pharmacological profile.

Interaction Studies

Understanding the interaction of ADMP with biological targets is crucial for assessing its potential therapeutic applications. Initial studies should focus on:

  • Binding Affinity : Investigating how ADMP interacts with enzymes or receptors involved in disease pathways.
  • Mechanism of Action : Elucidating the biochemical pathways influenced by ADMP could reveal novel therapeutic targets.

Scientific Research Applications

Scientific Research Applications

  • Intermediate in Organic Synthesis :
    • This compound serves as an important intermediate for synthesizing complex organic molecules. Its ability to undergo further reactions allows chemists to create a variety of derivatives with potential biological activity .
  • Pharmaceutical Chemistry :
    • Research has indicated that derivatives of pyrimidinetriones exhibit pharmacological properties. They have been investigated for their potential use as anti-inflammatory agents and in treating conditions like cancer and bacterial infections .
  • Biological Activity Studies :
    • Studies have shown that compounds related to 5-(anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can interact with biological targets. For instance, their structure allows them to act as enzyme inhibitors or ligands in receptor binding studies .
  • Material Science :
    • The compound has been explored for its utility in material science applications due to its unique chemical structure. It can be incorporated into polymer matrices or used as a building block for functional materials .

Case Study 1: Antibacterial Activity

A study focused on synthesizing various derivatives of this compound demonstrated significant antibacterial activity against several strains of bacteria. The structure-activity relationship was analyzed to optimize efficacy against resistant strains .

Case Study 2: Anti-inflammatory Properties

Another research project investigated the anti-inflammatory properties of this compound and its derivatives. In vitro assays revealed that certain modifications enhanced its potency as an anti-inflammatory agent by inhibiting specific pathways involved in inflammation .

Chemical Reactions Analysis

Cyclization Reactions

Under acidic or thermal conditions, the anilinomethylene side chain participates in cyclization to form fused heterocycles:

Key Observations :

  • Acid-Catalyzed Cyclization : Forms tetracyclic structures via intramolecular attack of the aniline nitrogen on the pyrimidine carbonyl.

  • Thermal Rearrangement : Generates isoindole derivatives at temperatures >150°C.

Representative Cyclization Product :

Starting MaterialConditionsProduct Structure
5-(Anilinomethylene)-pyrimidinetrioneH₂SO₄, 80°CBenzo[f]pyrimido[4,5-b]indole

Coordination Chemistry

The compound acts as a polydentate ligand due to its multiple carbonyl groups and π-conjugated system:

Complexation with Metals :

Metal SaltCoordination ModeObserved Properties
CuCl₂O,O'-chelatingGreen crystalline complex
Pd(NO₃)₂N,O-bindingWater-soluble catalytic species

Notable Application :

  • Palladium complexes catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) >10⁴ .

Functional Group Transformations

The anilinomethylene moiety undergoes selective modifications:

A. Nitration :

  • Conditions : HNO₃/H₂SO₄, 0°C

  • Product : 5-((3-Nitroanilino)methylene)-derivative (85% yield) .

B. Reductive Amination :

  • Conditions : H₂/Pd-C, ethanol

  • Product : Secondary amine derivatives with retained pyrimidine core .

Spectroscopic Characterization Data

Critical analytical data for reaction monitoring:

¹H NMR (DMSO-d₆) :

Proton Environmentδ (ppm)Multiplicity
N-CH₃3.36Singlet
Aniline NH6.89–7.31Multiplet

HRMS (ESI+) :

  • Observed: m/z 259.0952 ([M+H]⁺)

  • Calculated: 259.0955 (C₁₃H₁₃N₃O₃)

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades in strongly alkaline conditions (pH >10) via retro-Knoevenagel cleavage .

  • Photoreactivity : Forms radical intermediates under UV light (λ = 254 nm) .

This compound’s versatility in condensation, cyclization, and metal coordination underscores its utility in medicinal chemistry and materials science.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrimidinetrione derivatives exhibit structural diversity based on substituents at the 5-methylene position and the nitrogen atoms. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 5 Substituents at N1/N3 Molecular Formula Molecular Weight Key Features
5-(Anilinomethylene)-1,3-dimethylpyrimidinetrione Anilinomethylene Methyl/Methyl C₁₃H₁₂N₄O₃ 296.26 Base compound; enamine reactivity
5-(1H-Indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione Indol-3-ylmethylene H/H C₁₃H₉N₃O₃ 255.23 Fluorescent properties; π-π interactions
5-(2-Furylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione Furylmethylene Phenyl/H C₁₅H₁₀N₂O₄ 294.25 Inhibitor of AAC(6′)-Ib enzyme (Ki ~ 1.2 μM)
5-[(3-Bromophenyl)methylene]-1,3-dimethylpyrimidinetrione 3-Bromophenylmethylene Methyl/Methyl C₁₃H₁₁BrN₂O₃ 335.14 Halogenated analog; crystallizes in monoclinic P2₁/c
5-[(9-Anthrylmethylene)]-1-(4-methylphenyl)pyrimidinetrione Anthrylmethylene 4-Methylphenyl/H C₂₆H₁₈N₂O₃ 406.43 Bulky aromatic system; potential photochemical applications
5-[(3,4-Dihydroxyphenyl)methylene]-1,3-dimethylpyrimidinetrione 3,4-Dihydroxyphenylmethylene Methyl/Methyl C₁₃H₁₂N₂O₅ 300.25 Catechol substituent; metal chelation capacity

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the methylene position, facilitating nucleophilic attacks. Electron-donating groups (e.g., methoxy in ) stabilize the enamine system .
  • Steric Effects : Bulky substituents like anthracene () reduce reactivity but enhance stacking interactions in crystal lattices .
  • Biological Relevance : Furyl and phenyl derivatives () show enzyme inhibition, while halogenated analogs () are pivotal in crystallography studies.
Reactivity Trends
  • Nucleophilic Substitution : The methylene group reacts with amines, thiols, and alcohols to form diverse adducts.
  • Oxidation : Sulfur substituents (e.g., methylthio in ) oxidize to sulfoxides or sulfones, altering solubility and bioactivity .

Physicochemical Properties

  • Solubility : Polar substituents (e.g., hydroxyl in ) enhance water solubility, whereas aromatic groups (e.g., anthracene in ) increase hydrophobicity.
  • Acidity : The pyrimidinetrione core (pKa ~ 4–5) acts as a weak acid, with acidity modulated by substituents. Nitro groups () lower pKa further .
  • Crystallinity : Halogenated analogs () exhibit high crystallinity due to halogen bonding, critical for X-ray diffraction studies .

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on YieldReference
CatalystIodine (0.5 eq)+20% efficiency
SolventEthanol/water (4:1)Improves purity
Temperature80°CMaximizes rate

Q. Table 2: Spectral Benchmarks

TechniqueKey PeaksFunctional GroupReference
FTIR1685 cm⁻¹ (C=O), 3320 cm⁻¹ (N–H)Pyrimidinetrione core
¹H NMRδ 3.1 ppm (N–CH₃)Methyl substituents

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